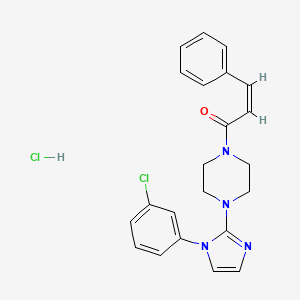
(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride is a useful research compound. Its molecular formula is C22H22Cl2N4O and its molecular weight is 429.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Studies have demonstrated that piperazine derivatives, including structures similar to (Z)-1-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one hydrochloride, exhibit notable antimicrobial and antifungal activities. These compounds have been synthesized and assessed for their effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed moderate activity, suggesting their potential as antimicrobial and antifungal agents (J.V.Guna, V.N.Patolia, A.U.Patel, D.M.Purohit, 2009; Lin-Ling Gan, Bo Fang, Cheng‐He Zhou, 2010).
Role in Cancer Research
Another significant area of research involving this compound relates to its potential application in cancer research. Derivatives of this compound have been synthesized and evaluated for their cytotoxic activities on cancer cell lines. These studies aim to discover new therapeutic agents capable of inhibiting cancer cell growth, with some compounds exhibiting promising results (Saeed Ghasemi, Simin Sharifi, J. Shahbazi Mojarrad, 2020).
Chemotherapy Against Tropical Diseases
Research into metal-based chemotherapy for treating tropical diseases has utilized compounds structurally related to this compound. These studies focus on developing novel treatments for diseases like Chagas disease, caused by Trypanosoma cruzi. Copper and gold complexes of related compounds have shown higher growth inhibitory activity against cultures of epimastigotes of T. cruzi than their parental compounds, indicating a potential pathway for new drug development (M. Navarro, T. Lehmann, E. J. Cisneros-Fajardo, et al., 2001).
Pharmaceutical Analysis and Drug Development
The development of ion-selective electrodes for pharmaceutical analysis of imidazole derivatives, including ketoconazole, highlights the compound's relevance in enhancing analytical methods. This research supports the efficient and accurate determination of drug levels in biological fluids and pharmaceutical preparations, facilitating drug development and quality control processes (M. Shamsipur, F. Jalali, 2000).
properties
IUPAC Name |
(Z)-1-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O.ClH/c23-19-7-4-8-20(17-19)27-12-11-24-22(27)26-15-13-25(14-16-26)21(28)10-9-18-5-2-1-3-6-18;/h1-12,17H,13-16H2;1H/b10-9-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZQIYAIOBYPHW-KVVVOXFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C=CC4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)/C=C\C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)

![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
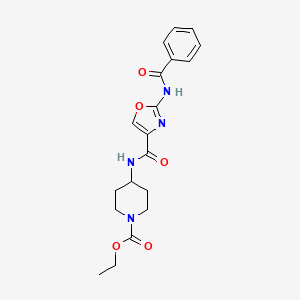
![N-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2922810.png)

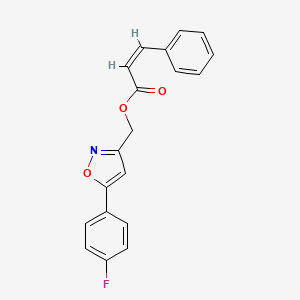
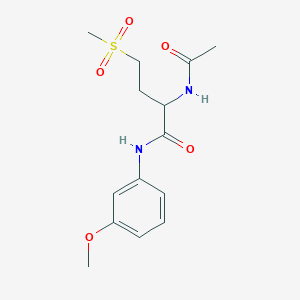


![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
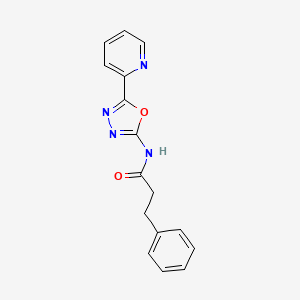
![1-[(4-Bromophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2922823.png)